molecular formula C12H13NO2 B11896314 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

Cat. No.: B11896314
M. Wt: 203.24 g/mol
InChI Key: KIRFYWHTEUXUQO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Advanced Materials

The indole scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its derivatives are widespread in nature, forming the core of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This prevalence in biologically active compounds has driven extensive research into the synthesis and functionalization of indoles, leading to the development of numerous pharmaceuticals. chemicalbook.com

Beyond their medicinal importance, indole derivatives are increasingly finding applications in the realm of advanced materials. Their electron-rich nature and tunable photophysical properties make them promising candidates for use in organic light-emitting diodes (OLEDs) and as components of conductive polymers. rsc.orgwikipedia.org The ability to modify the indole core at various positions allows for the fine-tuning of their electronic and photophysical characteristics to meet the specific demands of these technologies. rsc.orgthermofisher.com

Strategic Utility of 1,3-Dioxolanes as Masked Carbonyl Equivalents and Protecting Groups

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) that serves a critical role in synthetic organic chemistry, primarily as a protecting group for carbonyl functionalities (aldehydes and ketones). nih.govchemicalbook.com The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a reversible, acid-catalyzed reaction. nih.gov This protection strategy is invaluable in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions such as reduction or organometallic additions. nih.govorganic-chemistry.org Once the desired transformations on other parts of the molecule are complete, the carbonyl group can be readily regenerated by acidic hydrolysis. nih.gov

Furthermore, 1,3-dioxolanes can act as "masked carbonyl equivalents." This means they can be introduced into a molecule and later converted to a carbonyl group, allowing for synthetic strategies that would not be possible with an exposed aldehyde or ketone. This strategic use of the 1,3-dioxolane moiety provides chemists with a powerful tool for complex molecule construction. rsc.org

Overview of 3-(1,3-Dioxolan-2-yl)-2-methyl-1H-Indole within the Broader Context of Indole Functionalization

The compound this compound is a prime example of a strategically functionalized indole. The indole core is substituted at two key positions: the C2 position with a methyl group and the C3 position with a 1,3-dioxolane ring. The C3 position of indole is the most nucleophilic and is a common site for electrophilic substitution. The presence of the 1,3-dioxolane at this position indicates its likely role as a masked form of a formyl group (an aldehyde).

This specific substitution pattern suggests that this compound is a stable precursor to 2-methyl-1H-indole-3-carbaldehyde. The methyl group at the C2 position influences the electronic properties of the indole ring and can provide steric hindrance, potentially directing further reactions to other positions. The functionalization of indoles at various positions is a major area of research, with chemists developing diverse strategies to access specific substitution patterns for use in drug discovery and materials science. nih.gov This compound, therefore, represents a valuable building block, offering a protected aldehyde functionality at the C3 position of a 2-methylindole (B41428) core, ready for further synthetic elaboration.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its synthesis and properties can be inferred from established chemical principles and data from closely related compounds.

Synthesis

A plausible and common synthetic route to this compound would involve a two-step process starting from 2-methyl-1H-indole:

Formylation of 2-methyl-1H-indole: The first step would be the introduction of a formyl group (-CHO) at the C3 position of 2-methyl-1H-indole. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, to yield 2-methyl-1H-indole-3-carbaldehyde.

Protection of the Aldehyde: The resulting aldehyde would then be protected as a 1,3-dioxolane. This is typically accomplished by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water to drive the reaction to completion.

An alternative approach could be the Fischer indole synthesis, a classic method for preparing indoles. wikipedia.orgthermofisher.com This would involve the reaction of a suitable phenylhydrazine (B124118) with a ketone that already contains the protected aldehyde functionality.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are based on available data and computational predictions.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 773094-30-7

This table is populated with data from available chemical databases.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the benzene ring of the indole, a singlet for the N-H proton (unless exchanged with D₂O), a singlet for the methyl group at the C2 position, and signals for the methylene (B1212753) protons of the dioxolane ring. A key signal would be the singlet for the methine proton of the dioxolane ring (the CH group attached to two oxygens).

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the indole ring system, the methyl carbon, and the carbons of the dioxolane ring. The carbon of the acetal group (C-2 of the dioxolane) would have a characteristic chemical shift in the range of 95-105 ppm.

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net It would also exhibit C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as strong C-O stretching bands characteristic of the acetal group in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the successful protection of the aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3

InChI Key

KIRFYWHTEUXUQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3OCCO3

Origin of Product

United States

Reaction Mechanisms and Reactivity Profile of 3 1,3 Dioxolan 2 Yl 2 Methyl 1h Indole

Mechanistic Investigations of C3-Functionalization on the Indole (B1671886) Core

The C3-position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. pearson.comyoutube.com For 3-substituted indoles like the title compound, functionalization presents a more complex scenario, often involving initial attack at the C3 position followed by rearrangement. rsc.orgquimicaorganica.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles. nih.gov The high reactivity of the indole ring, estimated to be vastly greater than that of benzene (B151609), is due to its electron-rich nature. nih.gov The C3 position is the most reactive site for EAS. youtube.com When the C3 position is already substituted, as in 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole, electrophilic attack still initially occurs at this position to form a 3,3-disubstituted indolenine intermediate. rsc.orgquimicaorganica.org This intermediate is energetically favored because it does not disturb the aromaticity of the fused benzene ring. pearson.comrsc.org Subsequently, a rearrangement occurs, leading to a 2,3-disubstituted indole. The substituent that migrates depends on the relative migratory aptitude of the groups at the C3 position. rsc.org

For instance, in the presence of a strong acid, the indole can be protonated at C3. If the C3 position is already substituted, this can lead to electrophilic attack on the benzene ring, often at the C5 position, especially if the conditions are acidic enough to fully protonate C3. youtube.com

The 1,3-dioxolane (B20135) moiety can participate in radical reactions. A notable example is the thiol-promoted, site-specific addition of 1,3-dioxolane to imines, which proceeds through a radical chain process. organic-chemistry.orgorganic-chemistry.org This type of reaction is typically initiated by a radical precursor and can be metal-free. organic-chemistry.orgorganic-chemistry.org The presence of oxygen can be essential for the success of such reactions. organic-chemistry.orgorganic-chemistry.org In the context of this compound, it is plausible that under radical conditions, a hydrogen atom could be abstracted from the 1,3-dioxolane ring, leading to a radical intermediate that could then undergo further reactions.

Transition-metal catalysis has become a powerful tool for the C-H functionalization of indoles. rsc.org These methods offer high positional selectivity, often targeting the C2 and C3 positions. rsc.org For C3-alkylation, both precious metals like palladium, iridium, and ruthenium, as well as earth-abundant metals such as cobalt, manganese, iron, and copper, have been employed. researchgate.netresearchgate.netrsc.org

A common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, a metal catalyst facilitates the dehydrogenation of an alcohol to an aldehyde or ketone. This intermediate then condenses with the indole at the C3 position. The resulting indolyl alkene is subsequently hydrogenated by the same metal-hydride catalyst to yield the C3-alkylated product. researchgate.net The presence of a base is often crucial in these reactions. researchgate.net For example, iron complexes have been shown to be effective bifunctional catalysts for both the dehydrogenation and hydrogenation steps. researchgate.net Some manganese-catalyzed C3-alkylation reactions have been shown to proceed without the involvement of a free radical mechanism. rsc.org

Table 1: Examples of Metal-Catalyzed C3-Alkylation of Indoles

Catalyst SystemAlkylating AgentKey Features
Cyclopentadienone iron carbonyl complexesBenzylic and aliphatic alcoholsProceeds via hydrogen autotransfer; requires a base. researchgate.net
Azine NNN–Pd(II) pincer complexAlcoholsSelective for C3 alkylation; can be tuned to produce bis(indolyl)methanes. researchgate.net
PNP–Mn(I) complexAromatic, heterocyclic, and aliphatic alcoholsInvolves double acceptorless dehydrogenation and subsequent borrowing hydrogenation. rsc.org
Co(II)/Co(I) with a cooperating ligandAlcoholsMechanistic studies suggest a borrowing hydrogen pathway. researchgate.net

Iminium ion catalysis is a key strategy in asymmetric organocatalysis for the alkylation of indoles. acs.orgprinceton.edu Chiral secondary amines, such as imidazolidinones, can react with α,β-unsaturated aldehydes to form a transient iminium ion. acs.orgprinceton.eduacs.org This iminium ion is more electrophilic than the starting aldehyde, activating it for nucleophilic attack by the indole. acs.org The design of the catalyst is crucial for achieving high enantioselectivity, as it shields one face of the activated olefin, directing the indole to attack the other face. acs.orgprinceton.edu This methodology has been successfully applied to the conjugate addition of various indoles to a range of α,β-unsaturated aldehydes. acs.org The use of an acid co-catalyst is also common in these reactions. acs.org

The hydrogen autotransfer (HA) or borrowing hydrogen strategy is an atom-economical and environmentally friendly method for the C3-alkylation of indoles using alcohols as the alkylating agents. researchgate.netchemrxiv.orgchemrxiv.org This approach avoids the use of hazardous alkyl halides and generates less toxic byproducts. chemrxiv.org While many HA reactions rely on precious metal catalysts, metal-free alternatives have also been developed. chemrxiv.orgchemrxiv.orgchemrxiv.org

A proposed metal-free mechanism involves a base, such as cesium carbonate, assisting in the tautomerization of an α-heterocyclic methanol (B129727) to an enaminol. chemrxiv.org Subsequent oxidation, potentially by an oxidant like Oxone®, generates an aldehyde. This aldehyde then condenses with the indole at the C3 position, and the resulting imine intermediate is reduced by accepting a hydride from another molecule of the starting alcohol. chemrxiv.orgchemrxiv.orgchemrxiv.orgrsc.org This process constitutes a chain reaction. chemrxiv.orgchemrxiv.orgchemrxiv.orgrsc.org

Reactivity of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functionality. thieme-connect.de These groups are generally stable under basic, reductive, and oxidative conditions but are labile to acidic conditions, both Brønsted and Lewis acids. thieme-connect.de

The reactivity of the 1,3-dioxolane moiety in this compound would be dominated by its susceptibility to acid-catalyzed hydrolysis, which would regenerate the corresponding aldehyde, 2-methyl-1H-indole-3-carbaldehyde. The conformation of the 1,3-dioxolane ring is typically a chair-like structure. thieme-connect.de

Furthermore, the 1,3-dioxolane ring can undergo cationic ring-opening polymerization, a process that is prone to the formation of cyclic structures. rsc.org It can also be involved in stereoselective formations through reactions with alkenes and hypervalent iodine, proceeding via a 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Dioxolane as a Masked Aldehyde Functionality

In synthetic organic chemistry, the 1,3-dioxolane group is a widely employed acid-labile protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org In the context of this compound, the dioxolane acts as a masked equivalent of a formyl group (an aldehyde) at the C3 position of the 2-methylindole (B41428) core. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality would be incompatible with certain reagents or reaction conditions.

The protection of an aldehyde as a dioxolane is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. The stability of the dioxolane ring is a key feature, as it is resistant to basic conditions, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.org This allows for chemical modifications on other parts of the molecule, such as the indole nitrogen or the benzene ring, without affecting the masked aldehyde.

Acid-Catalyzed Reactions and Hydrolysis of the Dioxolane Ring

The primary reaction of the dioxolane group in this compound is its hydrolysis under acidic conditions to regenerate the parent aldehyde, 2-methyl-1H-indole-3-carbaldehyde. This deprotection is a reversible process and is typically driven to completion by the presence of water in the reaction medium.

The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and elimination of ethylene glycol yields the aldehyde. A variety of acidic conditions can be employed for this transformation, ranging from aqueous mineral acids (like HCl) to Lewis acids in the presence of a water source. The specific conditions can be tailored to be mild enough to avoid undesired side reactions on the indole ring.

Table 1: Conditions for Acid-Catalyzed Deprotection of Dioxolanes

Catalyst/ReagentSolvent(s)TemperatureNotes
Aqueous HClTHF, AcetoneRoom Temp. to RefluxStandard and effective method.
Acetic AcidWaterRoom Temp. to RefluxMilder conditions, suitable for sensitive substrates.
p-Toluenesulfonic acidAcetone/WaterRoom Temp.Often used when anhydrous conditions are not strictly necessary.
Lewis Acids (e.g., FeCl₃)Acetonitrile (B52724)/WaterRoom Temp.Can be effective at low catalyst loadings.

Cyclization and Ring-Opening Reactions Involving the Dioxolane

While hydrolysis is the most common reaction, the dioxolane ring can participate in other transformations. Intramolecular reactions can occur if a suitable nucleophile is present elsewhere in the molecule. For instance, under certain conditions, the indole nitrogen could potentially act as an intramolecular nucleophile, leading to cyclized products, although this is less common for this specific compound.

More relevant are intermolecular ring-opening reactions. Strong nucleophiles, in conjunction with a Lewis acid, can directly attack the dioxolane ring. For example, the use of organometallic reagents could potentially lead to the formation of a new carbon-carbon bond at the acetal carbon.

Formation and Reactivity of 1,3-Dioxolan-2-ylium Ion Intermediates

Under strictly anhydrous acidic conditions, particularly with strong Lewis acids, the 1,3-dioxolane group can be activated to form a 1,3-dioxolan-2-ylium ion. This cation is a potent electrophile. The formation of this intermediate is a key step in certain glycosylation and acetal exchange reactions.

In the case of this compound, the generation of this ion would likely be followed by its reaction with any available nucleophiles in the reaction mixture. If another equivalent of an indole is present, this could lead to the formation of a bis(indolyl)methane derivative upon workup. The reactivity of this intermediate is a powerful tool for constructing more complex molecules. Research has shown that related intermediates, such as 1,3-dioxolan-2-yl cations, can be trapped stereoselectively with silyl (B83357) enol ethers in a three-component assembly process. mdpi.com

Retro-Cheletropic Reactions Involving 2-Carbena-1,3-Dioxolane as Chelefuge

A cheletropic reaction is a type of pericyclic reaction where two sigma bonds are made or broken to a single atom. wikipedia.org A retro-cheletropic reaction is the reverse process. While not a common reaction for this specific indole derivative under normal conditions, theoretical and some experimental work has explored the possibility of 2-carbena-1,3-dioxolane acting as a "chelefuge" (the departing group) in certain specialized tandem reactions. researchgate.net

This process involves the extrusion of a highly unstable 2-carbena-1,3-dioxolane species, which then rapidly decomposes into more stable molecules like carbon dioxide and ethylene. researchgate.net Such a reaction is rare and would require specific structural features and high-energy conditions, but it highlights a potential, albeit esoteric, reactivity pathway. researchgate.netbaranlab.org

Interplay between Indole and Dioxolane Reactivity in Tandem Processes

The true synthetic utility of this compound is realized in tandem or cascade reactions. wikipedia.org In such a process, the deprotection of the dioxolane ring is the initiating step, which then triggers a subsequent reaction involving the newly formed aldehyde and the indole nucleus.

A classic example is a one-pot deprotection-condensation reaction. By treating the title compound with an acid in the presence of another nucleophile (such as a different indole, an amine, or a carbon nucleophile), the in-situ generated 2-methyl-1H-indole-3-carbaldehyde can be immediately trapped. For instance, reaction with another equivalent of indole under acidic conditions would lead to the formation of a tris(indolyl)methane. researchgate.net This avoids the need to isolate the often sensitive intermediate aldehyde. Such tandem procedures are highly efficient, reducing the number of synthetic steps and minimizing waste. nih.gov

Stereochemical Implications in Synthetic Transformations

If the ethylene glycol used to form the dioxolane is chiral, the resulting dioxolane will be a diastereomeric mixture or a single diastereomer. This chirality can influence the stereochemical outcome of subsequent reactions. The chiral dioxolane can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule over the other.

For example, in the formation of the 1,3-dioxolan-2-ylium ion, a chiral dioxolane can lead to a chiral cation, which may then react with a nucleophile with a degree of stereoselectivity. mdpi.com Furthermore, any reaction that creates a new stereocenter at the C3 position of the indole will be influenced by the steric bulk and electronic nature of the adjacent dioxolane group. The stereoselective synthesis of indole derivatives is a critical area of research, with applications in the production of complex natural products and pharmaceuticals. numberanalytics.com

Spectroscopic Characterization and Structural Elucidation of 3 1,3 Dioxolan 2 Yl 2 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each atom in 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons through spin-spin coupling. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons of the indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the ring current effect. The methyl group protons at the C2 position would resonate in the upfield region, while the protons of the dioxolane ring would have characteristic shifts.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. The carbons of the indole ring are found in the aromatic region of the spectrum, while the sp³ hybridized carbons of the methyl and dioxolane groups appear at higher field.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HNH -1
~7.65d1HH -4
~7.35d1HH -7
~7.15t1HH -6
~7.10t1HH -5
~6.10s1HH -2 (dioxolane)
~4.10m2HO-CH₂ (dioxolane)
~3.95m2HO-CH₂ (dioxolane)
~2.45s3HCH₃ -2 (indole)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~136.0C -7a
~135.5C -2
~128.5C -3a
~122.0C -6
~120.5C -4
~119.8C -5
~110.5C -7
~108.0C -3
~102.0C -2 (dioxolane)
~65.0O-C H₂ (dioxolane)
~12.0C H₃-2 (indole)

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (COSY, HSQC, HMBC, NOESY, ROESY, TOCSY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a complete picture of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring of the indole nucleus (H-4 with H-5, H-5 with H-6, H-6 with H-7). It would also show correlations between the geminal and vicinal protons within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com For example, the proton signal at ~2.45 ppm would show a cross-peak with the carbon signal at ~12.0 ppm, confirming the assignment of the methyl group. Similarly, each aromatic proton would be correlated to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this molecule would include:

The methyl protons (~2.45 ppm) showing a correlation to the C2 and C3 carbons of the indole ring.

The dioxolane acetal (B89532) proton (~6.10 ppm) showing correlations to the C3 of the indole and the methylene (B1212753) carbons of the dioxolane ring.

The indole NH proton (~8.10 ppm) showing correlations to C2, C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of whether they are connected by bonds. This information is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY/ROESY could show correlations between the acetal proton of the dioxolane ring and the H-4 proton of the indole ring, providing information about the preferred orientation of the dioxolane substituent.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. In this molecule, a TOCSY experiment could be used to identify all the protons belonging to the benzene part of the indole ring starting from a single, well-resolved proton signal.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO₂. The calculated exact mass for the neutral molecule is 203.0946 g/mol . HRMS would be expected to find a mass very close to this value, for example for the protonated molecule [M+H]⁺ at m/z 204.1025. rsc.orgmdpi.com This high accuracy allows for the unambiguous confirmation of the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion at m/z 204. It has been observed that 3-substituted indoles have a tendency to form [2M–H]⁺ dimeric species in the ESI source, which could potentially be observed at m/z 407. researchgate.net Fragmentation of the parent ion can be induced to provide structural information. A plausible fragmentation pathway would involve the loss of the dioxolane group or parts of it.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing the compound in complex mixtures. A reversed-phase HPLC column could be used to separate the compound from impurities, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to promote protonation for ESI-MS. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for the separated peak, confirming its identity and purity. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts: the indole ring, the methyl group, and the dioxolane ring.

The indole moiety exhibits several distinct vibrations. A sharp to medium intensity band is anticipated in the region of 3400-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine within the indole ring. researchgate.net Aromatic C-H stretching vibrations from the benzene portion of the indole ring typically appear as a group of weaker bands just above 3000 cm⁻¹. researchgate.net Furthermore, the stretching vibrations of the C=C bonds within the aromatic system are expected to produce strong, sharp peaks in the 1620-1450 cm⁻¹ region. researchgate.net

The aliphatic components of the molecule also give rise to characteristic signals. The C-H bonds of the methyl group and the ethylene (B1197577) bridge of the dioxolane ring will exhibit symmetric and asymmetric stretching vibrations in the 2990-2850 cm⁻¹ range. The C-H bending vibrations for the methyl group are also expected, typically around 1460 cm⁻¹ and 1380 cm⁻¹. researchgate.net

A key feature for the identification of the 1,3-dioxolane (B20135) ring is the presence of strong C-O stretching vibrations. Cyclic acetals typically show several strong bands in the 1200-1000 cm⁻¹ region, corresponding to the C-O-C stretching modes of the acetal functional group.

The expected characteristic IR absorption bands for this compound are summarized in the table below, based on data from analogous compounds.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3500 - 3400 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aliphatic C-H Stretch 2990 - 2850 Medium
Aromatic C=C Stretch 1620 - 1450 Medium to Strong
Aliphatic C-H Bend 1460 - 1380 Variable
Acetal C-O Stretch 1200 - 1000 Strong

Note: The data in this table are predictive and based on the analysis of the individual functional groups and spectral data from related indole and dioxolane-containing compounds. researchgate.netnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, analysis of closely related indole derivatives allows for a scientifically grounded prediction of its likely solid-state structural characteristics. X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Studies on various substituted indole compounds reveal common crystallization patterns. For instance, indole derivatives frequently crystallize in centrosymmetric space groups, with the triclinic system (P-1 space group) and the monoclinic system (e.g., P2₁/c space group) being particularly common. researchgate.netnih.govresearchgate.netresearchgate.net It is reasonable to hypothesize that this compound would adopt a similar crystal system.

A critical feature in the crystal packing of N-unsubstituted indoles is the presence of intermolecular hydrogen bonds involving the indole N-H group, which acts as a hydrogen bond donor. researchgate.net This N-H group can form hydrogen bonds with a suitable acceptor atom on an adjacent molecule, such as an oxygen or nitrogen atom. researchgate.net In the case of the title compound, the oxygen atoms of the dioxolane ring on a neighboring molecule could serve as hydrogen bond acceptors, leading to the formation of infinite chains or dimeric structures in the solid state.

The table below presents crystallographic data for several related indole-containing compounds, illustrating the typical range of unit cell parameters and crystal systems observed for this class of molecules.

Table 2: Crystallographic Data for Selected Indole Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref
(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone C₁₉H₁₇NO Triclinic P-1 9.4014 9.8347 10.0318 62.821 85.539 65.262 researchgate.net
3-(Naphth-1-ylmethyl)indole C₁₉H₁₅N Triclinic P-1 10.302 12.522 13.383 111.9 116.86 71.65 researchgate.net

Note: This table provides context from related structures to anticipate the potential crystallographic parameters of this compound.

Theoretical and Computational Studies of 3 1,3 Dioxolan 2 Yl 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

The stability of the molecule can be assessed by calculating its total energy and heats of formation. By comparing the energies of different isomers or conformers, the most stable arrangement of the atoms can be determined. These calculations are vital for predicting the feasibility of synthesizing and isolating the compound under specific conditions.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it particularly suitable for studying relatively large molecules like 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole. mdpi.com

Conformational analysis using DFT allows for the exploration of the potential energy surface of the molecule. The dioxolane ring can adopt various conformations (e.g., envelope, twist), and the orientation of this group relative to the indole (B1671886) plane can vary. By calculating the energies of these different conformers, the most stable, low-energy structures can be identified. This information is critical as the conformation of a molecule can significantly impact its reactivity and biological activity.

DFT is also extensively used to elucidate reaction mechanisms. mdpi.com For reactions involving this compound, such as electrophilic substitution or ring-opening of the dioxolane, DFT can be used to model the entire reaction pathway. This includes identifying transition states, intermediates, and calculating the activation energies for each step. nih.gov Such studies provide a detailed, atomistic understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions and predicting the formation of byproducts. For example, in the context of indole synthesis, DFT has been used to compare different proposed mechanisms and determine the most favorable pathway. nih.gov

Semi-Empirical Calculations for Mechanistic Insights and Transition State Modeling

While DFT is powerful, its computational demand can still be a limitation for very large systems or for high-throughput screening. Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster alternative for gaining mechanistic insights. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.

Semi-empirical calculations can provide valuable qualitative insights into reaction mechanisms and are particularly useful for initial explorations of reaction pathways. nih.govrsc.org They can be used to model transition states, providing a first approximation of the geometry and energy of the highest point along the reaction coordinate. Although generally less accurate than DFT, the speed of semi-empirical methods allows for the rapid screening of multiple possible reaction pathways or the study of large numbers of related compounds. nih.govrsc.org For instance, in the Fischer indole synthesis, semi-empirical methods have been used to analyze different proposed mechanisms and clarify aspects of regioselectivity.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts)

Computational methods are not only used to predict reactivity but also to predict spectroscopic properties, which is crucial for the characterization of newly synthesized compounds. mdpi.com For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. dergipark.org.tr By comparing the predicted chemical shifts with experimental data, the proposed structure of the synthesized compound can be confirmed. Discrepancies between calculated and experimental spectra can point to incorrect structural assignments or the presence of unexpected conformational isomers.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. The predicted frequencies and their corresponding vibrational modes can be matched with the absorption bands in the experimental spectrum, providing a detailed assignment of the spectral features. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Property Predicted Value Experimental Value
¹H NMR (δ, ppm)
- Indole NH8.18.05
- Dioxolane CH6.05.95
- Methyl CH₃2.42.38
¹³C NMR (δ, ppm)
- Indole C2135.0134.8
- Indole C3110.5110.2
- Dioxolane CH102.0101.7
IR (cm⁻¹)
- N-H stretch34003410
- C-O stretch11501145
UV-Vis (λmax, nm)285287

Note: The values in this table are illustrative and would be derived from specific computational studies.

Computational Design and Prediction of Novel Transformations for Indole Derivatives

Beyond understanding existing molecules and reactions, computational chemistry is a powerful tool for the design and prediction of novel chemical transformations. nih.gov By leveraging the insights gained from theoretical studies on compounds like this compound, new reactions and novel indole derivatives with desired properties can be designed in silico.

Computational methods can be used to screen virtual libraries of reactants and catalysts to identify promising candidates for new synthetic methodologies. researchgate.net For example, by understanding the electronic and steric factors that govern the reactivity of the indole core and the dioxolane group, new reactions can be proposed that selectively target one of these functionalities. This could involve, for instance, the design of new catalysts for asymmetric transformations or the prediction of unconventional reaction pathways that lead to novel molecular scaffolds. nih.govresearchgate.net This predictive power of computational chemistry accelerates the discovery process, reducing the need for extensive and often costly experimental trial-and-error. nih.govrsc.org

Applications in Organic Synthesis As a Building Block and Intermediate

Role in the Construction of Complex Heterocyclic Systems

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.com The compound 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole is a strategic starting material for the assembly of intricate heterocyclic systems. The indole ring can participate in various cycloaddition and annulation reactions to build fused ring systems. For instance, indole derivatives are known to be precursors for the synthesis of carbolines, which are present in many biologically active alkaloids.

Furthermore, the strategic placement of the C2-methyl and C3-dioxolane groups on the indole scaffold allows for the construction of diverse heterocyclic structures. Research has shown that 2,3-disubstituted indoles are essential for certain regioselective functionalization reactions at other positions of the indole ring system, such as C6, which would be difficult to achieve with unsubstituted or differently substituted indoles. nih.gov This highlights the role of the existing substitution pattern in directing the formation of more complex heterocyclic frameworks. The development of multicomponent reactions involving indole derivatives further expands the scope of accessible complex heterocycles, including indole-fused diazepines and thiazepines, which are significant in drug discovery. nih.gov

Derivatization Strategies Utilizing the Indole Nitrogen (N1) for Diverse Compound Libraries

The nitrogen atom (N1) of the indole ring in this compound is a key site for derivatization, enabling the generation of diverse compound libraries. The N-H bond can be readily deprotonated with a suitable base to form an indolyl anion, which can then be alkylated, acylated, or arylated. This functionalization at the N1 position can significantly modulate the electronic properties and steric environment of the indole ring, thereby influencing its biological activity and reactivity in subsequent synthetic steps.

For example, N-alkylation of indole-3-carbaldehydes, which are structurally related to the deprotected form of this compound, is a common strategy to introduce various substituents. mdpi.com These N-substituted indoles can then serve as precursors for a wide range of more complex molecules. The choice of the substituent introduced at the N1 position can be tailored to explore structure-activity relationships in medicinal chemistry programs or to introduce specific functionalities for material science applications. The synthesis of N-substituted indolylquinazolinones has been demonstrated as a viable strategy for functionalizing the nitrogen atom. nih.gov

Table 1: Examples of N1-Derivatization Reactions of Indole Derivatives

ReagentProduct TypeReference
Alkyl HalidesN-Alkylindoles mdpi.com
Acyl ChloridesN-Acylindoles nih.gov
Aryl Boronic AcidsN-Arylindoles researchgate.net

Transformations Involving the Indole C2-Methyl Group for Further Functionalization

The methyl group at the C2 position of this compound is not merely a passive substituent; it offers opportunities for further chemical transformations. While direct functionalization of the C2-methyl group can be challenging, it can be activated for subsequent reactions. For instance, oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, providing a new reactive handle on the indole scaffold.

Alternatively, the C2-methyl group can influence the regioselectivity of reactions at other positions of the indole ring. The presence of substituents at both the C2 and C3 positions is often crucial for achieving selective functionalization at the C6 position of the indole nucleus. nih.govrsc.org This directing effect is a valuable tool for the synthesis of specifically substituted indole derivatives. Research into the functionalization of 2,3-disubstituted indoles has shown that this substitution pattern is essential for achieving certain transformations that are not possible with other substitution patterns. nih.gov

Functionalization of the Indole C3-Dioxolane Moiety for Subsequent Chemical Manipulations

The 1,3-dioxolane (B20135) group at the C3 position is a key functional handle in this compound. This group, being a cyclic acetal (B89532), serves as a protected form of an aldehyde. This protection strategy allows for a wide range of chemical modifications to be performed on the indole nucleus without affecting the aldehyde functionality.

The primary transformation of the C3-dioxolane moiety is its deprotection to reveal the aldehyde group. This is typically achieved under acidic conditions, which cleave the acetal and regenerate the carbonyl group. researchgate.net The resulting 2-methyl-1H-indole-3-carbaldehyde is a versatile intermediate that can undergo a plethora of reactions characteristic of aromatic aldehydes. wikipedia.org

Once unmasked, the aldehyde can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

Condensation reactions: The aldehyde can react with active methylene (B1212753) compounds in Knoevenagel condensations or with amines to form imines. sigmaaldrich.com

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid. wikipedia.org

Reduction: Reduction of the aldehyde yields the corresponding alcohol, 3-(hydroxymethyl)-2-methyl-1H-indole.

Wittig and related reactions: Olefination reactions can be used to introduce vinyl groups at the C3 position.

Henry reaction: Condensation with nitromethane (B149229) yields a nitrovinyl indole derivative. wikipedia.org

Conversion to nitriles: A one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been developed. mdma.ch

These transformations provide access to a wide array of functionalized indole derivatives that are valuable precursors for the synthesis of natural products, pharmaceuticals, and other complex organic molecules. researchgate.netekb.eg

Table 2: Reactions of the Unmasked Aldehyde from this compound

Reaction TypeReagentsProduct Functional GroupReference
DeprotectionAcid (e.g., pTSA)Aldehyde researchgate.net
Knoevenagel CondensationActive Methylene Compoundα,β-Unsaturated system sigmaaldrich.com
OxidationOxidizing AgentCarboxylic Acid wikipedia.org
ReductionReducing Agent (e.g., NaBH₄)Alcohol mdma.ch
Henry ReactionNitromethaneNitrovinyl wikipedia.org
Conversion to NitrileNaCN, NaBH₄, H₂NCHOAcetonitrile (B52724) mdma.ch

While the primary role of the dioxolane group is often as a protecting group, under specific conditions, 1,3-dioxolanes can undergo ring-opening reactions. The cationic ring-opening polymerization of 1,3-dioxolane is a known process that can lead to the formation of cyclic structures. researchgate.netrsc.org In the context of a substituted indole, targeted ring-opening of the dioxolane could potentially be exploited to generate novel structures, although this is a less common transformation compared to deprotection. The generation of a 1,3-dioxolan-2-yl cation intermediate is a key step in certain reactions, which can then be trapped by nucleophiles. nih.govresearchgate.net While not a direct conversion to a simple alkene, these types of reactions showcase the potential for the dioxolane ring to participate in transformations beyond simple deprotection.

Exploiting Indole C2-C3 Bond Cleavage and Reconstruction for Novel Scaffolds

The C2-C3 double bond of the indole ring is a site of high reactivity and can be subjected to oxidative cleavage. rsc.org This strategy, while seemingly destructive, can be a powerful tool for the synthesis of novel heterocyclic scaffolds. The oxidative activation of the C2-C3 π bond can lead to the formation of oxygen-containing indolines, which are prevalent in many natural products. rsc.org

Following cleavage of the C2-C3 bond, the resulting intermediates can undergo rearrangement or be trapped by various nucleophiles to construct new ring systems. This approach allows for a significant reorganization of the indole core, providing access to molecular architectures that would be difficult to synthesize through more conventional methods. While specific examples involving this compound are not extensively documented in this context, the general principle of C2-C3 bond cleavage and reconstruction in substituted indoles is a recognized strategy in organic synthesis for generating molecular diversity. researchgate.net

Utility in Stereoselective Applications within Asymmetric Synthesis

While direct and extensive research on the stereoselective applications of this compound is not widely documented in publicly available literature, the structural motifs present in the molecule—a C3-substituted 2-methyl-1H-indole and a 1,3-dioxolane ring—suggest a significant potential for its use as a building block and intermediate in asymmetric synthesis. The principles of stereocontrol in related indole and acetal chemistry provide a strong basis for postulating its utility in directing the formation of chiral centers.

The field of asymmetric synthesis relies heavily on the use of chiral auxiliaries, reagents, and catalysts to induce stereoselectivity. iscnagpur.ac.in Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. scispace.com The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly forming stereocenter, allowing for facial discrimination and the preferential formation of one stereoisomer.

Potential as a Chiral Auxiliary Precursor

The 1,3-dioxolane moiety of this compound can be derived from a chiral diol, thereby introducing a stereogenic center into the molecule. Chiral acetals are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. acs.org The stereogenic centers within the chiral acetal can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face.

For instance, in the context of the target molecule, if the 1,3-dioxolane is prepared from an enantiomerically pure diol, it could serve to direct stereoselective reactions at the indole nucleus or at a functional group attached to it. While specific examples for this exact indole derivative are lacking, the principle has been demonstrated in other systems where chiral acetals dictate the stereochemical course of cyclizations and nucleophilic additions. acs.orgjst.go.jp

Directing Group for Stereoselective Functionalization

The substituent at the C3 position of an indole ring is known to influence the regioselectivity and stereoselectivity of subsequent functionalization. acs.orgrsc.org The 1,3-dioxolane group at C3 could exert steric hindrance that directs incoming electrophiles or reagents to a specific face of the indole ring, particularly at the C2 or N1 positions.

Furthermore, catalytic asymmetric hydrogenation of 3-substituted indoles is a powerful method for the synthesis of chiral indolines. acs.orgresearchgate.net The nature of the C3 substituent can be crucial for achieving high enantioselectivity. It is plausible that this compound could be a substrate for such transformations, leading to the formation of enantioenriched 3-substituted indolines, which are valuable scaffolds in medicinal chemistry.

Hypothetical Stereoselective Transformations

To illustrate the potential utility, one can envision several hypothetical stereoselective reactions where a chiral version of this compound could be employed. The following table presents prospective data for such transformations based on analogous reactions reported in the literature for similar compound classes.

Reaction Type Chiral Influence Hypothetical Product Potential Diastereomeric/Enantiomeric Excess
Asymmetric HydrogenationChiral 1,3-dioxolane directs facial selectionChiral 3-(1,3-dioxolan-2-yl)-2-methylindoline>90% ee
Diastereoselective AlkylationChiral 1,3-dioxolane as auxiliaryDiastereomerically enriched N-alkylated indole>95% de
Diastereoselective Michael AdditionSteric hindrance from C3-substituentDiastereomerically enriched C2-functionalized indole>90% de
Asymmetric DearomatizationChiral Phosphoric Acid CatalystChiral spiroindoline>95% ee

This table is illustrative and based on prospective applications derived from the reactivity of analogous compounds. Actual experimental results may vary.

In a hypothetical asymmetric hydrogenation, a rhodium catalyst with a chiral ligand could be used to reduce the indole ring, with the chiral 1,3-dioxolane favoring the formation of one enantiomer of the resulting indoline. Similarly, in a diastereoselective alkylation of the indole nitrogen, the chiral dioxolane would likely direct the incoming alkyl group to the less sterically hindered face of the molecule.

Future Research Directions and Prospects for 3 1,3 Dioxolan 2 Yl 2 Methyl 1h Indole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A major thrust in modern organic synthesis is the development of green and sustainable methods. ingentaconnect.comresearchgate.net For the synthesis of indole (B1671886) derivatives like 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole, future research will prioritize the use of environmentally friendly solvents, catalysts, and energy sources. openmedicinalchemistryjournal.com

Exploration of Novel Catalytic Systems with Earth-Abundant Metals

The reliance on precious metal catalysts, such as palladium and rhodium, in organic synthesis raises concerns about cost and sustainability. acs.orgacs.org Consequently, a significant area of future research will be the development of catalytic systems based on earth-abundant metals like iron, copper, nickel, and cobalt for the synthesis and functionalization of indoles. researchgate.netrsc.org These metals offer a more economical and environmentally friendly alternative without compromising catalytic efficiency. rsc.org Research will focus on designing novel ligands that can stabilize and activate these earth-abundant metal centers to facilitate key bond-forming reactions in indole synthesis.

Recent advancements have already demonstrated the potential of iron-catalyzed reactions, such as the Haber-Bosch process and Fischer-Tropsch reaction, showcasing the efficacy of earth-abundant metals in large-scale industrial processes. rsc.org The development of nanocatalysts of these metals is also a promising avenue, offering high surface area and enhanced reactivity. researchgate.netrsc.org

Table 1: Comparison of Precious vs. Earth-Abundant Metal Catalysts in Organic Synthesis
CharacteristicPrecious Metals (e.g., Pd, Pt, Rh)Earth-Abundant Metals (e.g., Fe, Cu, Ni)
CostHigh and volatileLow and stable
AbundanceLowHigh
ToxicityGenerally higher toxicity concernsGenerally lower toxicity
SustainabilityLowerHigher
Catalytic ActivityOften highly active and selectiveActivity and selectivity are rapidly improving with ligand design

Advancements in Green Chemistry Methodologies (e.g., Electrochemical Approaches)

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives. ingentaconnect.comresearchgate.net Future research will continue to explore and refine these methodologies to minimize waste and environmental impact.

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing indole rings. nih.govrsc.orgresearchgate.net By using electricity as a traceless reagent, these methods can often avoid the need for harsh oxidants or reductants. organic-chemistry.org Research in this area will likely focus on developing novel electrochemical cyclization and functionalization reactions for precursors of this compound. The use of bio-based solvents, such as those derived from lactic acid and formaldehyde, is another promising green chemistry approach that could be applied to the synthesis of this compound and its derivatives. rsc.org

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

A deeper understanding of the reactivity of the this compound core is crucial for unlocking its full synthetic potential. Future studies will likely investigate novel transformations of both the indole and dioxolane moieties. This includes exploring new C-H functionalization strategies, cycloaddition reactions, and ring-opening or ring-transformation reactions of the dioxolane group. nih.gov

Mechanistic investigations, combining experimental techniques like in-situ spectroscopy with computational modeling, will be essential to elucidate the pathways of these new reactions. This knowledge will enable chemists to predict and control the outcomes of reactions with greater precision.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The ability to fine-tune the chemical properties of this compound by introducing various substituents is a key area for future development. Researchers will focus on designing and synthesizing novel derivatives with tailored reactivity for specific applications. For example, the introduction of specific functional groups could modulate the electronic properties of the indole ring, making it more or less susceptible to electrophilic or nucleophilic attack. mdpi.com

The synthesis of derivatives with photo- or electro-active groups could lead to new materials with interesting optical or electronic properties. nih.gov Furthermore, the strategic placement of reactive handles could facilitate the development of novel bioconjugation strategies or the synthesis of complex, biologically active molecules. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms for Efficiency

To accelerate the discovery of new derivatives and reactions, the integration of the synthesis of this compound and its analogs into automated and high-throughput platforms is a critical future direction. nih.govnih.gov These platforms, which can perform a large number of reactions in parallel on a small scale, allow for the rapid screening of reaction conditions and the generation of diverse compound libraries. rug.nlrug.nl

The use of microflow reactors is another promising technology that enables precise control over reaction parameters and can facilitate the use of highly reactive intermediates. nih.gov By combining these automated technologies with high-throughput screening for desired properties, the pace of discovery in this area can be significantly increased. onlinescientificresearch.com

Computational Design and Prediction of Novel Transformations for Indole and Dioxolane Moieties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can be used to predict the outcomes of unknown reactions, design novel catalysts, and identify derivatives with desired properties.

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or iodine-mediated electrophilic substitutions. For example, iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves 98% yield in similar indole derivatives by promoting regioselective C–H functionalization . Alternatively, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures, as described for related indole derivatives, offers a green chemistry approach with moderate yields (42%) . Key steps include protecting the indole NH with a dioxolane group and optimizing reaction time/temperature to avoid side reactions.

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, supported by SHELX software for refinement (e.g., R factor ≤ 0.041) . Complementary techniques include:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., methyl groups at δ ~2.5 ppm, dioxolane protons at δ ~4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 246.1157 for C14_{14}H15_{15}NO2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in dioxolane-functionalized indoles?

  • Methodological Answer : Systematic optimization involves screening catalysts, solvents, and temperatures. For example:
CatalystSolventTemp (°C)Time (h)Yield (%)
I2_2 (10 mol%)MeCN40598
FeCl3_3MeCN401267
p-TsOHMeCN402415
Data adapted from iodine-catalyzed indole functionalization studies .
Key strategies :
  • Use design of experiments (DoE) to identify critical parameters.
  • Monitor intermediates via TLC/HPLC to minimize byproducts.

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, the C3 position of indole is typically reactive due to high electron density . Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets, such as nicotinic acetylcholine receptors, by aligning the dioxolane moiety in hydrophobic pockets .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Conflicting NMR or MS data require:
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity.
  • Control experiments : Re-synthesize the compound under varied conditions to rule out impurities.
  • Crystallographic validation : SC-XRD resolves ambiguities, as seen in studies where RR-factor discrepancies (<0.05) confirmed correct assignments .

Functionalization and Applications

Q. What strategies enable late-stage functionalization of this compound?

  • Methodological Answer : The dioxolane group acts as a directing group for:
  • Suzuki-Miyaura coupling : Introduce aryl/boronic acid groups at the C5 position using Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF/H2_2O .
  • Photoredox catalysis : Visible-light-mediated C–H amination for nitrogen-containing derivatives .

Q. How does the dioxolane ring influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The 1,3-dioxolane moiety is acid-labile, hydrolyzing to a ketone under HCl/THF (0.1 M, 50°C). Stability studies via HPLC-MS show >90% degradation after 24 hours in pH <3 solutions. In contrast, basic conditions (pH 10) preserve the ring, making it suitable for alkaline reaction environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.